molecular formula C18H24N4O3 B2735531 (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 2034482-55-6

(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2735531
CAS No.: 2034482-55-6
M. Wt: 344.415
InChI Key: LCBCJMMSTGGOTA-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a hybrid heterocyclic architecture. Its structure comprises:

  • A pyrazine ring substituted at position 3 with a dimethylamino group (-N(CH₃)₂) and at position 2 with a piperidin-1-yloxy moiety.
  • A 2,5-dimethylfuran-3-yl group linked via a ketone bridge.

Properties

IUPAC Name

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-12-10-15(13(2)24-12)18(23)22-9-5-6-14(11-22)25-17-16(21(3)4)19-7-8-20-17/h7-8,10,14H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBCJMMSTGGOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone , known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C18H24N6O4C_{18}H_{24}N_{6}O_{4}, with a molecular weight of approximately 388.428 g/mol. Its structure features several significant components:

  • Dimethylamino Group : Imparts basicity and potential interaction with biological targets.
  • Pyrazine Moiety : Often linked to neuroactive properties.
  • Piperidine Ring : Common in various pharmacologically active compounds.
  • Furan Ring : Associated with diverse biological activities.

Pharmacological Properties

Research indicates that the compound exhibits various pharmacological activities:

  • Anticancer Activity : Similar compounds have shown cytotoxicity against cancer cell lines, particularly in colon cancer and leukemia. The mechanism often involves DNA fragmentation and activation of apoptotic pathways, such as caspase activation .
  • Neuroactive Effects : The dimethylamino group suggests potential neuroactivity, which has been observed in structurally related compounds.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial activity, although specific data on this compound is limited.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby modulating their activity.
  • Receptor Interaction : Potentially acting on neurotransmitter receptors, influencing signaling pathways.

Cytotoxicity Assays

In a study assessing the cytotoxic effects of similar compounds, it was found that certain derivatives caused significant cell death in human cancer cell lines while sparing normal cells. For instance, compounds with piperidine structures demonstrated enhanced potency compared to traditional chemotherapeutics like melphalan .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the piperidine nitrogen could enhance interactions at primary and auxiliary binding sites, leading to increased cytotoxicity against malignant cells .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(3-(Dimethylamino)pyrazin-2-yl)ethanoneContains a pyrazine ringPotential neuroactive properties
1-[3-[3-(Dimethylamino)pyrazin-2-yl]oxypiperidin]Similar piperidine structureInvestigated for anti-cancer activity
(E)-1-(3-(Dimethylamino)pyrazin-2-yl)-3-(furan-2-yl)prop-2-en-1-oneFuran ring additionExhibits different biological activities

This table illustrates the diversity within this class of molecules and underscores the unique combination of functional groups present in the target compound that may confer distinct biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues from Evidence

The evidence highlights two methanone derivatives synthesized via similar routes:

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) .

Comparative Analysis

Property Target Compound Compound 7a Compound 7b
Core Heterocycles Pyrazine, piperidine, dimethylfuran Pyrazole, thiophene Pyrazole, thiophene
Substituents -N(CH₃)₂, -O-piperidinyl, 2,5-dimethylfuran -NH₂, -OH, -CN on thiophene -NH₂, -COOEt on thiophene
Hypothesized Solubility Moderate (due to dimethylamino group) Low (polar -CN group may reduce lipophilicity) Moderate (ester group enhances solubility)
Potential Reactivity Likely nucleophilic at piperidine oxygen; furan may undergo oxidation Thiophene’s sulfur atom prone to metabolic oxidation; -CN group is electrophilic Ester group susceptible to hydrolysis
Synthetic Route Not detailed in evidence; likely involves nucleophilic substitution or coupling Uses malononitrile, sulfur, and triethylamine in 1,4-dioxane Uses ethyl cyanoacetate, sulfur, and triethylamine in 1,4-dioxane

Key Differences and Implications

  • Heterocycle Choice : The target compound’s pyrazine and furan rings contrast with 7a/b’s pyrazole and thiophene. Thiophene’s aromaticity may enhance stability compared to furan, which is prone to ring-opening under acidic conditions .
  • Functional Groups: The dimethylamino group in the target compound likely improves membrane permeability relative to 7a’s -CN or 7b’s ester group.
  • Biological Relevance : Thiophene-based compounds (7a/b) are associated with antimicrobial and anticancer activities, while pyrazine derivatives often target nucleotide-binding domains (e.g., kinases) .

Substructure and Data Mining Insights

emphasizes the importance of frequent substructure analysis in predicting biological activity. Key substructures in the target compound include:

  • Dimethylamino-pyrazine: A rare motif; similar groups in known drugs (e.g., gefitinib) enhance target binding .
  • 2,5-Dimethylfuran : Less common than methylfurans in pharmaceuticals; may influence metabolic stability .

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